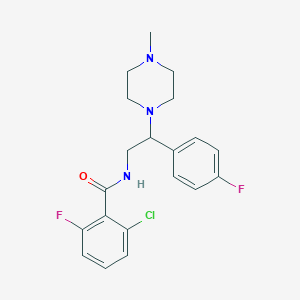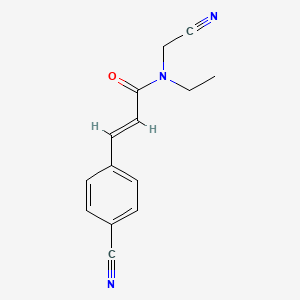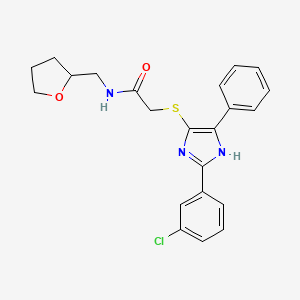![molecular formula C13H17ClN2O3S B2421483 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one CAS No. 923216-65-3](/img/structure/B2421483.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one” is a chemical compound with the CAS Number: 923216-65-3 . It has a molecular weight of 316.81 . The IUPAC name for this compound is 1-(2-chloropropanoyl)-4-(phenylsulfonyl)piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClN2O3S/c1-11(14)13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Physicochemical Properties
- Physical Characterization : The physicochemical properties of a related compound, 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a novel 5-HT6 receptor antagonist, were characterized. This included identifying two solid state forms and studying their propensity for interconversion, revealing favorable solid state properties for pharmaceutical development (Hugerth et al., 2006).
Structural Analysis
Crystal Structure : The synthesis and crystal structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine, a structurally related compound, was investigated using X-ray crystallography. The study highlighted the compound's monoclinic crystal class and chair conformation of the piperazine ring (Ananda Kumar et al., 2007).
Hirshfeld Surface Analysis and DFT Calculations : New compounds, including 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, were synthesized and analyzed using single crystal X-ray diffraction studies. Computational DFT calculations were carried out to understand the reactive sites of the molecules (Kumara et al., 2017).
Biological Evaluation
Acetylcholinesterase Inhibition : Piperazine derivatives, including ones with benzenesulfonyl groups, have been shown to inhibit human acetylcholinesterase. This is significant for potential therapeutic applications in diseases like Alzheimer's (Varadaraju et al., 2013).
Anti-Cancer Activity : A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting breast cancer cell proliferation. Certain compounds showed significant inhibitory activity (Ananda Kumar et al., 2007).
Antibacterial and Antioxidant Activities : 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, including some with benzenesulfonyl groups, were synthesized and evaluated for their antibacterial and antioxidant activities. Specific compounds showed significant results in these areas (Mallesha & Mohana, 2011).
Chemical Synthesis and Applications
- Efficient Synthesis Protocol : A one-pot, three-component reaction was developed for the efficient synthesis of 2-[4-(Arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole derivatives, demonstrating a simple and efficient method for creating such compounds (Dileep & Murty, 2017).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-11(14)13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTNZRZGTNFDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)
![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)

![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)


![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)